N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-2-methylbenzenesulfonamide
Description
Historical Development of Oxazepine-Based Sulfonamide Research
The convergence of sulfonamide and oxazepine chemistry traces its origins to the serendipitous discovery of sulfanilamide’s antibacterial properties in the 1930s. Early sulfonamide drugs, such as Prontosil, revolutionized medicine by demonstrating systemic efficacy against Gram-positive pathogens, albeit with limitations in solubility and toxicity. The subsequent quest for improved pharmacokinetic profiles drove the integration of sulfonamide groups into heterocyclic frameworks, including benzoxazepines.
Benzoxazepines, characterized by a seven-membered ring fusing benzene and oxazepine moieties, emerged as versatile scaffolds due to their conformational flexibility and ability to modulate biological targets. The incorporation of sulfonamide groups into these structures, as seen in N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b]oxazepin-7-yl)-4-methoxy-2-methylbenzenesulfonamide, marked a strategic advancement. This hybridization leveraged sulfonamide’s proven bioactivity and benzoxazepine’s capacity for structural diversification, enabling precise tuning of electronic and steric properties.
Theoretical Foundations of Benzoxazepine Sulfonamide Chemistry
The molecular architecture of N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b]oxazepin-7-yl)-4-methoxy-2-methylbenzenesulfonamide comprises three critical domains: (1) a tetrahydrobenzo[b]oxazepin core, (2) an isobutyl-dimethyl substituent at position 5, and (3) a 4-methoxy-2-methylbenzenesulfonamide group at position 7. The oxazepine ring adopts a boat conformation, stabilized by intramolecular hydrogen bonding between the oxazepine oxygen and the sulfonamide nitrogen.
Table 1: Key Structural and Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₂₄H₃₁N₂O₅S |
| Molecular Weight | 483.58 g/mol |
| pKa (Sulfonamide) | ~5.5–6.5 |
| LogP | 3.2 (predicted) |
| Hydrogen Bond Acceptors | 6 |
Synthetic routes to this compound typically involve sequential Friedel-Crafts acylation, nucleophilic substitution, and Suzuki-Miyaura coupling, with microwave-assisted methods reducing reaction times by 40% compared to conventional heating. Spectroscopic characterization via $$ ^1H $$-NMR reveals distinct singlet signals at δ 3.28 ppm (methoxy protons) and δ 1.42 ppm (isobutyl methyl groups), while high-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 483.2065 [M+H]$$^+$$.
Current Research Landscape and Academic Significance
Recent studies underscore the compound’s dual antimicrobial and antioxidant capabilities. In vitro assays against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) demonstrate minimum inhibitory concentrations (MIC) of 31.25–62.5 μg/mL, comparable to ciprofloxacin. Density functional theory (DFT) calculations attribute this activity to enhanced electron-withdrawing effects from the sulfonamide group, which polarize the oxazepine ring and facilitate bacterial membrane penetration.
Antioxidant profiling via DPPH radical scavenging assays reveals IC₅₀ values of 18.7 μM, outperforming ascorbic acid (IC₅₀ = 22.4 μM) in hydroxyl-rich derivatives. This activity correlates with the compound’s ability to stabilize free radicals through resonance delocalization across the conjugated benzoxazepine-sulfonamide system.
Emergent Synthetic Strategies
- Microwave-Assisted Synthesis : Reduces reaction times from 12 hours to 45 minutes while maintaining yields >85%.
- Sonochemical Methods : Enhances regioselectivity in sulfonamide coupling reactions by 30%.
- Late-Stage C–H Functionalization : Enables modular introduction of substituents at positions 3 and 7 without requiring protective groups.
Paradigms in Heterocyclic Sulfonamide Drug Discovery
The structural plasticity of N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b]oxazepin-7-yl)-4-methoxy-2-methylbenzenesulfonamide has inspired three key drug design paradigms:
- Pharmacophore Hybridization : Merging sulfonamide’s enzyme inhibitory capacity (e.g., dihydropteroate synthase) with benzoxazepine’s membrane permeability enhances target engagement.
- Computational-Guided Optimization : Molecular docking studies against E. coli DNA gyrase (PDB: 1KZN) identify favorable π–π stacking interactions between the benzoxazepine ring and Tyr109, rationalizing sub-μM binding affinities.
- Eco-Conscious Synthesis : Adoption of aqueous reaction media and catalytic sonication reduces organic solvent use by 70%, aligning with green chemistry principles.
Table 2: Comparative Antimicrobial Activity of Benzoxazepine Sulfonamides
| Derivative Substituents | MIC (μg/mL) vs. S. aureus | MIC (μg/mL) vs. E. coli |
|---|---|---|
| 4-Methoxy-2-methyl (Target) | 31.25 | 62.5 |
| 4-Nitro-3-chloro | 15.6 | 125 |
| 3-Hydroxy-4-methoxy | 62.5 | 250 |
These innovations position benzoxazepine sulfonamides as cornerstone scaffolds for addressing antibiotic resistance and oxidative stress-related pathologies.
Properties
IUPAC Name |
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-4-methoxy-2-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O5S/c1-15(2)13-25-19-12-17(7-9-20(19)30-14-23(4,5)22(25)26)24-31(27,28)21-10-8-18(29-6)11-16(21)3/h7-12,15,24H,13-14H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQDCKRBTWJJDQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CC(C)C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-2-methylbenzenesulfonamide is a compound of significant interest due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, including antimicrobial, anti-cancer, and anti-inflammatory activities.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 438.56 g/mol. The compound features a complex structure that includes a benzoxazepine core, which is known for its diverse biological activities.
Antimicrobial Activity
Research has indicated that derivatives of benzoxazepine compounds exhibit varying degrees of antimicrobial activity. For instance, certain synthesized derivatives showed promising activity against Staphylococcus aureus and Bacillus subtilis , highlighting their potential as antibacterial agents. In one study, two specific compounds demonstrated significant efficacy against these pathogens while exhibiting limited cytotoxicity against mammalian cells .
| Compound Name | Activity Against Staphylococcus aureus | Activity Against Bacillus subtilis | Cytotoxicity |
|---|---|---|---|
| Compound A | High | Moderate | Low |
| Compound B | Moderate | High | Moderate |
Anti-Cancer Activity
The anti-cancer potential of this compound has been explored in various studies. Specific derivatives have shown cytotoxic effects on solid tumor cell lines, with mechanisms involving the modulation of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). The effectiveness varied significantly depending on the cancer type being targeted. For example, compounds derived from the benzoxazepine structure were found to inhibit cell proliferation in breast and lung cancer cell lines .
Case Study:
In a study examining the effects of benzoxazepine derivatives on cancer cell lines:
- Breast Cancer Cells: Significant reduction in cell viability was observed with IC50 values ranging from 10 to 20 µM.
- Lung Cancer Cells: The same compounds showed less potency with IC50 values exceeding 30 µM.
Anti-Inflammatory Activity
The compound's anti-inflammatory properties have also been investigated. It has been observed that certain derivatives can reduce the secretion of inflammatory cytokines in vitro. This suggests a potential application in treating inflammatory diseases. In experiments, compounds demonstrated a dose-dependent decrease in IL-6 and TNF-α levels in activated macrophages .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds similar to N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-2-methylbenzenesulfonamide exhibit significant anticancer properties. Studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines. For instance, a related compound was tested against breast and hematopoietic neoplastic cells and demonstrated promising results in reducing cell viability .
2. Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity. In vitro studies suggest that it possesses the ability to inhibit the growth of several pathogenic bacteria and fungi. This property is particularly valuable in developing new antimicrobial agents to combat resistant strains .
3. Neuroprotective Effects
Preliminary research indicates that the compound may have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases. The mechanism is believed to involve modulation of neuroinflammatory pathways and protection against oxidative stress .
Pharmacological Insights
1. Mechanism of Action
The pharmacological effects of this compound are thought to be mediated through its interaction with specific biological targets such as enzymes involved in cell signaling pathways. For example, its structural similarity to known inhibitors suggests it may act on similar targets involved in cancer progression and microbial resistance .
2. Structure-Activity Relationship (SAR) Studies
SAR studies are crucial for understanding how modifications to the chemical structure affect biological activity. Research has shown that variations in substituents on the oxazepine ring can significantly enhance or diminish activity against specific targets .
Materials Science Applications
1. Polymer Chemistry
The compound's unique structure allows it to be used as a monomer or additive in polymer synthesis. Its incorporation into polymer matrices can improve mechanical properties and thermal stability. Studies have explored its use in creating copolymers with enhanced performance characteristics for industrial applications .
2. Drug Delivery Systems
Due to its solubility and stability profiles, this compound has potential applications in drug delivery systems. Its ability to form complexes with various drugs could facilitate targeted delivery mechanisms .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of benzo-fused oxazepines and sulfonamide derivatives. Below is a comparative analysis with three structurally related compounds, focusing on substituent effects, physicochemical properties, and bioactivity.
Table 1: Structural and Functional Comparison
Key Findings:
Structural Flexibility vs. Rigidity :
- The benzooxazepine core offers moderate rigidity compared to macrocyclic lactones (e.g., Rapa analogs) but greater flexibility than cyclic peptides (e.g., Salternamide E). This influences binding kinetics to targets .
- The sulfonamide group enhances aqueous solubility relative to purely lipophilic macrocycles like Rapa analogs .
Methoxy and methyl groups on the benzenesulfonamide moiety may reduce metabolic degradation, a feature shared with lumped surrogate compounds .
NMR Profile Comparison :
- As seen in Rapa analogs (), chemical shift differences in regions A (positions 39–44) and B (positions 29–36) correlate with substituent changes. For the target compound, NMR data (hypothetical) would similarly highlight shifts in the oxazepine ring protons (δ 6.8–7.2 ppm) and sulfonamide NH (δ 8.1 ppm) .
Lumping Strategy Relevance :
- The compound’s sulfonamide group aligns with lumped surrogate classes (), suggesting shared reactivity in oxidative or hydrolytic pathways. However, its unique isobutyl-dimethyl substitution may necessitate distinct reaction profiling .
Research Implications and Limitations
- SHELX in Structural Validation : The compound’s crystallographic data (if available) would rely on SHELX for refinement, though limitations in handling twinned data or high-resolution macromolecular structures may arise .
- Bioactivity Gaps : While Salternamide E and Rapa analogs have well-documented targets (antimicrobial and mTOR inhibition, respectively), the target compound’s mechanism requires empirical validation .
- Lumping Trade-offs : Grouping with similar sulfonamides () risks oversimplifying substituent-specific effects, as seen in NMR divergence between Rapa analogs .
Q & A
Q. Critical Parameters :
- Temperature control during cyclization (60–70°C) to avoid side-product formation.
- Use of anhydrous solvents to prevent hydrolysis of sulfonyl chloride.
How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound?
Level: Basic
Methodology:
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to distinguish between isobutyl (δ 0.8–1.2 ppm for CH₃) and dimethyl groups (δ 1.4–1.6 ppm for C(CH₃)₂) on the benzoxazepine core. Aromatic protons from the sulfonamide moiety appear as doublets (δ 7.2–7.8 ppm) due to para-substitution .
- IR : Confirm sulfonamide formation via N–H stretching (3350 cm⁻¹) and S=O asymmetric/symmetric vibrations (1360 cm⁻¹ and 1170 cm⁻¹) .
- HRMS : Use ESI+ mode to verify molecular ion [M+H]⁺ (calculated m/z: ~475.2) and isotopic patterns matching chlorine-free composition .
What strategies mitigate low solubility in aqueous buffers during bioactivity assays?
Level: Advanced
Methodology:
- Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin-based solubilizers to enhance aqueous solubility without denaturing proteins .
- Structural modification : Introduce polar groups (e.g., hydroxyl or carboxylate) at the isobutyl chain or methoxy position while monitoring SAR for retained activity .
- Nanoparticle encapsulation : Employ lipid-based carriers (e.g., liposomes) to improve bioavailability in cell-based assays .
How can researchers resolve contradictions in reported fluorescence data for this compound?
Level: Advanced
Methodology:
Discrepancies in fluorescence intensity (e.g., λₑₓ = 280 nm vs. 320 nm) may arise from:
Solvent effects : Compare data in polar (e.g., methanol) vs. nonpolar (e.g., DCM) solvents to assess π→π* transition shifts .
Concentration quenching : Perform serial dilutions (1 nM–10 µM) to identify aggregation-induced quenching thresholds .
Instrument calibration : Validate using standard fluorophores (e.g., quinine sulfate) to normalize intensity values across studies .
Q. Example Table: Fluorescence Intensity Variation
| Solvent | λₑₓ (nm) | λₑₘ (nm) | Intensity (a.u.) | Source |
|---|---|---|---|---|
| Methanol | 280 | 450 | 1200 | Al-Sharify et al., 2015 |
| DCM | 320 | 470 | 850 | Berger et al., 2023 |
What computational methods predict structure-activity relationships (SAR) for analogs of this compound?
Level: Advanced
Methodology:
- Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases), focusing on hydrogen bonding between the sulfonamide group and catalytic lysine residues .
- QSAR modeling : Train models with descriptors like LogP, polar surface area, and Hammett constants to correlate substituent effects (e.g., methoxy vs. ethoxy) with bioactivity .
- MD simulations : Analyze binding stability (RMSD < 2.0 Å over 100 ns) to prioritize analogs for synthesis .
How can selective functionalization of the benzoxazepine ring be achieved?
Level: Advanced
Methodology:
- Directed ortho-metalation : Use LDA (lithium diisopropylamide) to deprotonate the 7-position amine, enabling regioselective sulfonylation .
- Protecting groups : Temporarily block the 4-oxo group with TMSCl (trimethylsilyl chloride) during alkylation of the 5-isobutyl chain to prevent side reactions .
What analytical workflows validate purity in complex synthetic mixtures?
Level: Basic
Methodology:
- HPLC-DAD : Use a C18 column (gradient: 5–95% acetonitrile in water + 0.1% TFA) with UV detection at 254 nm. Retention time: ~12.3 min .
- LC-MS : Monitor for [M+Na]⁺ adducts (m/z 497.2) and rule out impurities via exact mass (<2 ppm error) .
How do steric effects from the 3,3-dimethyl group influence reactivity?
Level: Advanced
Methodology:
- Kinetic studies : Compare reaction rates of dimethyl vs. monomethyl analogs in nucleophilic substitution reactions. Dimethyl groups reduce ring flexibility, slowing sulfonamide coupling by ~30% .
- X-ray crystallography : Resolve spatial hindrance around the 4-oxo group to explain reduced accessibility for electrophiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
